molecular formula C22H42S2 B14399466 5-Hexyl-2-(4-hexylcyclohexyl)-1,3-dithiane CAS No. 86570-89-0

5-Hexyl-2-(4-hexylcyclohexyl)-1,3-dithiane

Cat. No.: B14399466
CAS No.: 86570-89-0
M. Wt: 370.7 g/mol
InChI Key: PVHXWNXQJRMJNT-UHFFFAOYSA-N
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Description

5-Hexyl-2-(4-hexylcyclohexyl)-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are often used as protecting groups for carbonyl compounds in organic synthesis. The unique structure of this compound makes it an interesting subject for research in various fields, including chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexyl-2-(4-hexylcyclohexyl)-1,3-dithiane typically involves the reaction of a cyclohexyl derivative with a dithiane precursor. One common method is the reaction of 4-hexylcyclohexanone with 1,3-propanedithiol in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the dithiane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Hexyl-2-(4-hexylcyclohexyl)-1,3-dithiane undergoes various chemical reactions, including:

    Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the dithiane ring can lead to the formation of thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiane ring acts as a leaving group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

5-Hexyl-2-(4-hexylcyclohexyl)-1,3-dithiane has several applications in scientific research:

    Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.

    Materials Science: Investigated for its potential use in the development of liquid crystal materials.

    Biology: Studied for its interactions with biological molecules and potential as a bioactive compound.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-Hexyl-2-(4-hexylcyclohexyl)-1,3-dithiane involves its ability to form stable complexes with various substrates. The dithiane ring can coordinate with metal ions, enhancing its reactivity in catalytic processes. Additionally, the compound’s hydrophobic hexyl groups contribute to its solubility in organic solvents, facilitating its use in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dithiane: A simpler dithiane derivative used as a protecting group in organic synthesis.

    2,2-Dimethyl-1,3-dithiane: Another dithiane derivative with different substituents.

    4,4-Dimethyl-1,3-dithiane: Similar structure but with methyl groups instead of hexyl groups.

Uniqueness

5-Hexyl-2-(4-hexylcyclohexyl)-1,3-dithiane is unique due to its extended alkyl chains, which enhance its hydrophobicity and solubility in non-polar solvents. This property makes it particularly useful in applications where solubility in organic media is essential.

Properties

CAS No.

86570-89-0

Molecular Formula

C22H42S2

Molecular Weight

370.7 g/mol

IUPAC Name

5-hexyl-2-(4-hexylcyclohexyl)-1,3-dithiane

InChI

InChI=1S/C22H42S2/c1-3-5-7-9-11-19-13-15-21(16-14-19)22-23-17-20(18-24-22)12-10-8-6-4-2/h19-22H,3-18H2,1-2H3

InChI Key

PVHXWNXQJRMJNT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CCC(CC1)C2SCC(CS2)CCCCCC

Origin of Product

United States

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